molecular formula C21H14F3N3O3 B2690609 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 282523-61-9

6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

Cat. No.: B2690609
CAS No.: 282523-61-9
M. Wt: 413.356
InChI Key: DOSRAEYBTIBARX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse and depend on the specific compound and conditions. For example, benzimidazoles can undergo a variety of reactions, including oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. For example, 1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Vasorelaxant Activity

Benzimidazole derivatives, including those with nitro and trifluoromethyl groups, have been studied for their vasorelaxant properties. Specifically, derivatives have shown potent relaxant activity on isolated rat aortic rings, indicating potential for the treatment of hypertensive diseases (Estrada-Soto et al., 2006).

Antiparasitic Activity

Benzimidazole prodrugs have been evaluated for their efficacy against Echinococcus multilocularis metacestodes, the causative agent of alveolar hydatid disease (AHD), demonstrating significant morphological damage to the parasite (Walchshofer et al., 1990).

Anticancer Activity

Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potential anticancer activities, with some compounds displaying selective cytotoxicity against human cancer cell lines, suggesting their utility as anticancer agents (Romero-Castro et al., 2011).

Antitubercular Activity

Nitroimidazole derivatives, structurally related to benzimidazoles, have exhibited promising antitubercular activities. TBA-354, a nitroimidazole, has been identified for its exceptional efficacy against chronic murine tuberculosis and favorable pharmacokinetic properties, marking its potential as a next-generation antituberculosis agent (Upton et al., 2014).

Future Directions

Benzimidazole derivatives have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . They have been intensively studied for use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is a promising area for future research and drug development .

Properties

IUPAC Name

6-nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O3/c22-21(23,24)16-8-4-5-14(11-16)13-30-26-19-12-17(27(28)29)9-10-18(19)25-20(26)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSRAEYBTIBARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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